ethyl 4-[(2,5-dimethylphenyl)methyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[(2,5-dimethylphenyl)methyl]piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(2,5-dimethylphenyl)methyl]piperazine-1-carboxylate typically involves the reaction of 2,5-dimethylbenzyl chloride with piperazine in the presence of a base, followed by esterification with ethyl chloroformate. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2,5-dimethylphenyl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxide derivatives
Reduction: Reduction of the ester group to an alcohol
Substitution: Nucleophilic substitution reactions at the piperazine nitrogen atoms
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Alcohol derivatives
Substitution: N-alkyl or N-acyl derivatives
Scientific Research Applications
Ethyl 4-[(2,5-dimethylphenyl)methyl]piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules
Biology: Studied for its potential as a ligand in receptor binding assays
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of ethyl 4-[(2,5-dimethylphenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(2,4-dimethylphenyl)methyl]piperazine-1-carboxylate
- Ethyl 4-[(2,6-dimethylphenyl)methyl]piperazine-1-carboxylate
- Ethyl 4-[(3,5-dimethylphenyl)methyl]piperazine-1-carboxylate
Uniqueness
Ethyl 4-[(2,5-dimethylphenyl)methyl]piperazine-1-carboxylate is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its binding affinity and selectivity towards certain molecular targets. This structural uniqueness can result in distinct pharmacological profiles and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 4-[(2,5-dimethylphenyl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-4-20-16(19)18-9-7-17(8-10-18)12-15-11-13(2)5-6-14(15)3/h5-6,11H,4,7-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLHXAGDPXEJLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=C(C=CC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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